molecular formula C19H26N2O3 B11385677 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)propanamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)propanamide

Cat. No.: B11385677
M. Wt: 330.4 g/mol
InChI Key: RGAGILNWDBNRHM-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)propanamide is an organic compound that features a furan ring, a dimethylamino group, and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)propanamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be attached through etherification reactions, often using ethylphenol and appropriate coupling agents.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The furan ring can participate in π-π interactions, while the ethylphenoxy group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)ethanamine: This compound shares the furan ring and amino group but lacks the ethylphenoxy group.

    N,N-dimethylethanamine: This compound has a similar dimethylamino group but lacks the furan and ethylphenoxy groups.

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the furan ring, dimethylamino group, and ethylphenoxy group allows for diverse interactions and reactivity, making it a versatile compound in various research applications.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)propanamide

InChI

InChI=1S/C19H26N2O3/c1-5-15-8-10-16(11-9-15)24-14(2)19(22)20-13-17(21(3)4)18-7-6-12-23-18/h6-12,14,17H,5,13H2,1-4H3,(H,20,22)

InChI Key

RGAGILNWDBNRHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NCC(C2=CC=CO2)N(C)C

Origin of Product

United States

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